molecular formula C7H13N B1367130 2,3,3-Trimethylbutanenitrile CAS No. 21101-85-9

2,3,3-Trimethylbutanenitrile

Cat. No. B1367130
CAS RN: 21101-85-9
M. Wt: 111.18 g/mol
InChI Key: XNBZBTZXGQNTNY-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutanenitrile is a chemical compound with the molecular formula C7H13N . It is commonly used as a solvent and a building block in chemical synthesis.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 . This indicates that the molecule consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.18 g/mol . It has a topological polar surface area of 23.8 Ų . The compound has one rotatable bond and its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 .

Scientific Research Applications

Oxidation and Reaction Studies

  • Oxidation Characteristics : The oxidation of 2,2,3-trimethylbutane (a similar compound to 2,3,3-Trimethylbutanenitrile) has been explored. This research focused on understanding the rate constants for H and OH attack on this compound, providing valuable insights into its reactivity under specific conditions (Baldwin, Walker & Walker, 1981).

  • Rearrangement Reactions : The treatment of 2,3,3-trimethyl-2-butanol-1-C^(14) with specific reagents highlighted the rearrangement and chloride exchange involving solvated carbonium ions. This study contributes to understanding the chemical behavior of similar compounds in reactions (Roberts & Yancey, 1955).

Catalysis and Industrial Applications

  • Catalysis in Alkylation : A study on the alkylation of isobutane with 2-butene using composite ionic liquid catalysts indicated that compounds like this compound could play a role in improving alkylate quality in industrial processes (Liu, Hu, Xu & Su, 2008).

Spectroscopy and Material Analysis

  • Vibrational Analysis : The infrared spectra of trimethylalkanes, including 2,2,3-trimethylbutane and 2,3,3-trimethylpentane, have been analyzed to understand their molecular structure and behavior in different states (Crowder & Gross, 1983).

Biotransformation Studies

  • Enzymatic Hydrolysis : Research on the enzymatic hydrolysis of nitrile groups in various acetoxynitriles, including this compound, aimed to develop catalysts for chemoselective hydrolysis. This is crucial for understanding the biotransformation of such compounds (Heinemann et al., 2003).

Safety and Hazards

The safety information for 2,3,3-Trimethylbutanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2,3,3-trimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBZBTZXGQNTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503433
Record name 2,3,3-Trimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21101-85-9
Record name 2,3,3-Trimethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2,3,3-trimethylbutanenitrile as described in the research?

A1: The research by [] highlights an improved, multi-step synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone). This method, achieving a 67% overall yield, offers an alternative to the previously reported one-pot conversion, potentially impacting efficiency and scalability in research and industrial applications.

Q2: Does the research mention any specific applications or uses of this compound?

A2: While the research primarily focuses on synthesis methodologies, the presence of this compound amongst other nitrile compounds in a study about nitrile-hydrolysing bacteria [] suggests potential applications in biocatalysis or biotransformation studies. Further research would be needed to explore these avenues.

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